3-(4-methylbenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
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Overview
Description
3-(4-methylbenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one is a complex organic compound with a unique structure that combines elements of benzyl, chromeno, and oxazin rings
Preparation Methods
The synthesis of 3-(4-methylbenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one typically involves multi-step organic reactions. The process begins with the preparation of the chromeno ring, followed by the introduction of the oxazin moiety. The final step involves the addition of the 4-methylbenzyl group under specific reaction conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation or nitration reactions using reagents like bromine or nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-methylbenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other benzyl, chromeno, and oxazin derivatives. What sets 3-(4-methylbenzyl)-3,4,8,9,10,11-hexahydro-2H-cyclohepta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one apart is its unique combination of these three moieties, which imparts distinct chemical and biological properties. Some similar compounds are:
- Benzyl derivatives
- Chromeno derivatives
- Oxazin derivatives
This compound’s unique structure makes it a valuable subject of study in various scientific disciplines
Properties
Molecular Formula |
C24H25NO3 |
---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
14-[(4-methylphenyl)methyl]-10,16-dioxa-14-azatetracyclo[9.8.0.02,8.012,17]nonadeca-1(11),2(8),12(17),18-tetraen-9-one |
InChI |
InChI=1S/C24H25NO3/c1-16-7-9-17(10-8-16)13-25-14-21-22(27-15-25)12-11-19-18-5-3-2-4-6-20(18)24(26)28-23(19)21/h7-12H,2-6,13-15H2,1H3 |
InChI Key |
OFKQJVZQSQYZAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC3=C(C=CC4=C3OC(=O)C5=C4CCCCC5)OC2 |
Origin of Product |
United States |
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